

4-Hydroxy-3-methoxyphenylacetone safety and toxicity profile

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Compound of Interest

Compound Name: 4-Hydroxy-3-methoxyphenylacetone

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An In-depth Technical Guide to the Safety and Toxicity Profile of **4-Hydroxy-3-methoxyphenylacetone**

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Introduction

4-Hydroxy-3-methoxyphenylacetone, more commonly known as raspberry ketone, is a phenolic compound naturally responsible for the characteristic aroma of red raspberries (*Rubus idaeus*)[1][2]. It is also found in other fruits like cranberries and blackberries[1]. While it can be extracted from natural sources, the yield is very low (1-4 mg per kg of raspberries), making industrial production primarily reliant on chemical synthesis[1]. Its primary applications are as a fragrance and flavoring agent in cosmetics, perfumery, and food, where it has been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration (FDA) for the small quantities used for flavoring[1][2].

In recent years, raspberry ketone has gained significant popularity as an ingredient in dietary supplements marketed for weight loss[1][3]. This surge in use is largely based on preliminary in vitro and animal studies suggesting potential effects on metabolism[2][4]. However, there is no reliable clinical evidence to support these weight-loss claims in humans[1][4]. The high doses used in these supplements, often hundreds of times greater than estimated dietary exposure, have raised significant safety concerns among researchers and regulatory bodies[5]. This guide provides a comprehensive technical overview of the available safety and toxicity data for

4-hydroxy-3-methoxyphenylacetone, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-Hydroxy-3-methoxyphenylacetone is also referred to by several synonyms, including Guaiacylacetone and Vanillyl methyl ketone[6][7]. Its fundamental properties are summarized below.

Property	Value	Reference
IUPAC Name	1-(4-hydroxy-3-methoxyphenyl)propan-2-one	[6]
CAS Number	2503-46-0	
Molecular Formula	C ₁₀ H ₁₂ O ₃	[6]
Molecular Weight	180.20 g/mol	[6]
Appearance	Clear, pale yellow to yellow liquid	[7]
Boiling Point	126-127 °C at 0.3 mmHg	
Density	1.163 g/mL at 25 °C	
Solubility	Soluble in alcohol and water	[8]

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to assessing its toxicological profile.

Absorption and Bioavailability

Studies in rodents indicate that orally administered raspberry ketone is rapidly absorbed from the gastrointestinal tract[2]. Pharmacokinetic studies in mice demonstrated fast absorption with a time to maximum concentration (C_{max}) of approximately 15 minutes[9]. It is highly bioavailable and has been shown to accumulate in lipid-rich tissues such as the brain and

white adipose tissue[9]. Research in Sprague Dawley rats also showed rapid absorption into the systemic circulation within one hour[10].

Metabolism

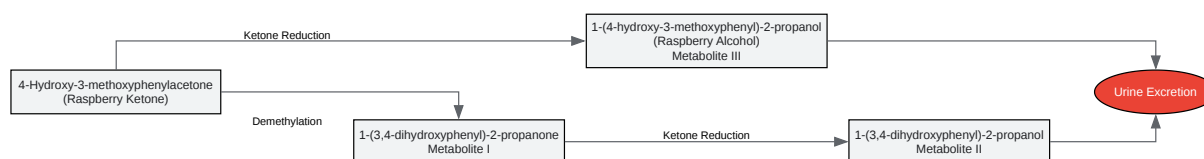
Once absorbed, **4-hydroxy-3-methoxyphenylacetone** undergoes extensive and efficient bioconversion[2][9]. The metabolism is a coordinated process involving intracellular ketone reduction and methylation[2]. A study in rats identified three primary metabolites in urine:

- 1-(3,4-dihydroxyphenyl)-2-propanone (Metabolite I)
- 1-(3,4-dihydroxyphenyl)-2-propanol (Metabolite II)
- 1-(4-hydroxy-3-methoxyphenyl)-2-propanol (Metabolite III)[11]

The parent compound accounted for about 74% of the dose recovered in urine, with the remaining portion consisting of these metabolites[11]. The primary metabolic pathway involves the reduction of the ketone group to an alcohol[2].

Distribution and Excretion

Following oral administration in rats, over 90% of the ingested dose was excreted in the urine within 24 hours, primarily as the reduced metabolite, raspberry alcohol[2]. The rapid and notable accumulation of raspberry ketone and its metabolites in the brain and white adipose tissue suggests direct effects on these lipid-rich tissues[9].



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Caption: Metabolic pathway of **4-Hydroxy-3-methoxyphenylacetone**.

Toxicological Profile

The toxicological data for **4-hydroxy-3-methoxyphenylacetone** reveals concerns, particularly at the high concentrations found in dietary supplements.

Acute Toxicity

Acute toxicity studies in mice have demonstrated dose-dependent adverse effects. A study characterizing acute feeding suppression found that doses that reliably suppress food intake are associated with pathological changes[12][13]. Specifically, a single oral gavage of 640 mg/kg resulted in a 43% mortality rate in male mice within two days[12][13]. Pathological findings after 2-4 days included atrophy of white adipose tissue, splenic abnormalities, and thymus involution[12][13]. Significant hematological changes were also observed, including decreased white blood cells and increased red blood cells, hemoglobin, and hematocrit[12][13].

Genotoxicity and Carcinogenicity

There is limited specific data on the genotoxicity and carcinogenicity of **4-hydroxy-3-methoxyphenylacetone** itself. However, studies on structurally related compounds raise concerns. For instance, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, which shares a similar chemical backbone, was found to induce DNA damage and exert clastogenic (chromosome-damaging) effects in human lymphocytes[14].

A two-year study by the National Toxicology Program (NTP) on 2-hydroxy-4-methoxybenzophenone (benzophenone-3), another related compound, found "equivocal evidence of carcinogenic activity" in rats, defined as a marginal increase in neoplasms that may be chemically related[15]. This same study noted non-neoplastic lesions in the testis, pancreas, uterus, and adrenal cortex of rats[15]. While these findings are not directly transferable, they highlight the need for thorough investigation of raspberry ketone's long-term carcinogenic potential.

Reproductive and Developmental Toxicity

Computer-based toxicological models (in silico simulations) have indicated a potential risk for cardiotoxic effects and adverse effects on reproduction and development associated with high intake levels of raspberry ketone[1][5]. Studies on the related compound benzophenone-3 have shown links to reproductive toxicity in both animals and humans, including decreased sperm

density and prolonged estrous cycles in rats[16][17]. These effects are often attributed to endocrine-disrupting activities[16]. Given the structural similarities, these findings underscore the necessity for dedicated reproductive toxicity studies on raspberry ketone.

Dermal and Ocular Irritation

According to safety data sheets (SDS), **4-hydroxy-3-methoxyphenylacetone** is classified as a hazardous chemical that causes skin irritation (H315) and serious eye irritation (H319)[7][18]. It may also cause respiratory irritation (H335)[7][18]. Standard handling precautions, including the use of protective gloves and eye protection, are recommended[7][18].

Toxicology Data Summary

Endpoint	Species	Route	Findings	Reference(s)
Acute Oral Toxicity	Mouse	Gavage	640 mg/kg dose resulted in 43% mortality, adipose tissue atrophy, splenic abnormalities, thymus involution, and hematological changes.	[12][13]
Dermal/Eye Irritation	N/A	N/A	Classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).	[7][18]
Reproductive Toxicity	N/A	In silico	Computer models predict potential adverse effects on reproduction and development.	[1][5]

Human Safety and Adverse Effects

Despite its GRAS status for use as a flavoring agent, the safety of raspberry ketone at the high doses present in weight-loss supplements has not been established[3][5]. The daily intake from these supplements can range from 100 to 1,400 mg, which is 26 to 368 times higher than the highest estimated dietary exposure[5].

Because raspberry ketone is chemically related to the stimulant synephrine, there are concerns it may cause sympathomimetic effects[3][4]. A retrospective review of inquiries to the UK

National Poisons Information Service (NPIS) between 2011 and 2014 showed an increasing number of exposures[3]. Reported symptoms following ingestion included:

- Nausea and vomiting
- Abdominal pain and diarrhea
- Dizziness
- Increased temperature
- Shortness of breath
- Palpitations[3]

There have been case reports of individuals experiencing jitteriness, palpitations, and sinus tachycardia after taking raspberry ketone supplements[3][4]. Consumers should be aware that unregulated weight-loss products claiming to be "natural" are not without risk[3].

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

To formally assess the acute toxicity of a compound like **4-hydroxy-3-methoxyphenylacetone**, a standardized protocol such as the OECD Test Guideline 425 is often employed. This method minimizes the number of animals required while providing a statistically robust estimate of the LD₅₀ (the dose lethal to 50% of the test population).

Caption: Workflow for an acute oral toxicity up-and-down procedure.

Methodology:

- **Animal Model:** Use a single sex (typically female) of a standard rodent strain (e.g., Sprague Dawley rats), aged 8-12 weeks.
- **Acclimatization:** Acclimate animals for at least 5 days prior to dosing. House them in standard conditions with free access to food and water.

- Dosing Preparation: Prepare a solution/suspension of **4-hydroxy-3-methoxyphenylacetone** in an appropriate vehicle (e.g., corn oil).
- Initial Dosing: Fast one animal overnight. Administer a single oral dose via gavage. A starting dose of 175 mg/kg is often used unless prior information suggests otherwise.
- Observation: Observe the animal closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic/CNS effects, and behavior).
- Dose Adjustment:
 - If the animal survives, the dose for the next animal is increased by a factor of 3.2.
 - If the animal dies within the observation period, the dose for the next animal is decreased by a factor of 3.2.
- Termination Criteria: The study is stopped when one of the pre-defined stopping criteria is met, typically after observing a sufficient number of dose reversals to allow for LD₅₀ calculation.
- Data Analysis: Calculate the LD₅₀ and its confidence interval using a maximum likelihood method.
- Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any treatment-related pathological changes.

This self-validating system ensures that doses are concentrated around the LD₅₀, providing an accurate estimate while adhering to ethical considerations for animal use.

Conclusion

While **4-hydroxy-3-methoxyphenylacetone** (raspberry ketone) is considered safe for its intended use as a flavoring agent in the food industry, its safety profile at the high doses found in dietary supplements is poorly understood and concerning. Preclinical data indicate a potential for acute toxicity at high doses, including mortality and significant pathological changes in animal models. Furthermore, in silico predictions and data from structurally related

compounds suggest potential risks for reproductive toxicity and cardiotoxicity, although dedicated studies are lacking. Reports from human exposures corroborate the potential for adverse sympathomimetic effects. Researchers and drug development professionals should exercise caution, recognizing the significant gap between its established safety as a food additive and the unsubstantiated claims and potential risks associated with its use as a high-dose supplement. Rigorous, long-term toxicological studies are imperative to fully characterize its safety profile for human consumption beyond flavoring applications.

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